molecular formula C10H19NO3 B14392308 N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide CAS No. 89911-52-4

N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide

Cat. No.: B14392308
CAS No.: 89911-52-4
M. Wt: 201.26 g/mol
InChI Key: VOMFRPGVYSBTHT-UHFFFAOYSA-N
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Description

N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide is a chemical compound with a unique structure that includes a hydroxypropoxy group and a methylprop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide typically involves the reaction of 2-hydroxypropylamine with 2-methylprop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide: shares structural similarities with other hydroxypropoxy and amide-containing compounds, such as:

Uniqueness

  • This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

89911-52-4

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

N-[3-(2-hydroxypropoxy)propyl]-2-methylprop-2-enamide

InChI

InChI=1S/C10H19NO3/c1-8(2)10(13)11-5-4-6-14-7-9(3)12/h9,12H,1,4-7H2,2-3H3,(H,11,13)

InChI Key

VOMFRPGVYSBTHT-UHFFFAOYSA-N

Canonical SMILES

CC(COCCCNC(=O)C(=C)C)O

Origin of Product

United States

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